3-Chloro-4-hydroxy-5-nitrobenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-hydroxy-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGCFMUDSMDQFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168622 | |
| Record name | Benzonitrile, 3-chloro-4-hydroxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1689-88-9 | |
| Record name | Benzonitrile, 3-chloro-4-hydroxy-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 3-chloro-4-hydroxy-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30168622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 3 Chloro 4 Hydroxy 5 Nitrobenzonitrile
Precursor Synthesis and Functional Group Introduction
The assembly of the target molecule hinges on the careful selection and synthesis of appropriate precursors, followed by the strategic introduction of the chloro, hydroxyl, nitro, and nitrile functionalities onto the benzene (B151609) ring.
Regioselective Introduction of Nitro Functionality
The introduction of a nitro group onto the aromatic ring must be highly regioselective to obtain the correct isomer. The directing effects of the substituents already present on the ring play a critical role in determining the position of nitration. For a precursor such as 3-chloro-4-hydroxybenzonitrile, the powerful ortho-, para-directing effect of the hydroxyl group would be expected to direct the incoming nitro group to the 5-position (ortho to the hydroxyl group). The chloro group is also ortho-, para-directing, while the nitrile group is a meta-director. The combined influence of these groups strongly favors nitration at the C-5 position.
A practical synthetic route for a related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves the nitration of 2,4-difluoro-3-chlorobenzoic acid with concentrated nitric acid at elevated temperatures. semanticscholar.org This demonstrates that nitration can be achieved even on a deactivated ring, though it may require forcing conditions. semanticscholar.org For phenols and hydroxy heterocycles, reagents like cerium (IV) ammonium nitrate (CAN) can provide exclusive regioselective nitration at the less sterically hindered ortho position. researchgate.net Detailed computational studies on the nitration of dialkoxybenzenes suggest that the reaction mechanism can involve a single electron transfer (SET) process, where the regioselectivity is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the aromatic precursor. nih.gov
Halogenation and Hydroxylation Approaches for Benzonitrile (B105546) Scaffolds
Introducing chloro and hydroxyl groups onto a benzonitrile scaffold can be accomplished through several methods. Direct halogenation of benzonitrile can be performed, although it often requires high temperatures. For example, the vapor phase, non-catalytic chlorination of benzonitrile at temperatures between 650°C and 850°C can produce polychlorinated benzonitriles. google.com More selective chlorination typically relies on electrophilic aromatic substitution on an activated ring precursor, where the regioselectivity is guided by existing functional groups.
Hydroxylation of an aromatic ring can be more complex. One established method involves the diazotization of an aromatic amine, followed by hydrolysis of the resulting diazonium salt. This sequence is often used in multi-step syntheses. For instance, the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid utilizes this approach, starting from the reduction of a nitro group to an amine, followed by diazotization with sodium nitrite (B80452) and subsequent hydrolysis. semanticscholar.orgresearchgate.net Radiation-induced homolytic aromatic substitution is another method that has been studied for the hydroxylation of benzonitrile in the presence of metal ions. acs.org In many synthetic routes, it is more practical to start with a precursor that already contains the hydroxyl group, such as a substituted phenol (B47542), and build the rest of the molecule around it. nih.gov
Direct and Convergent Synthetic Routes to 3-Chloro-4-hydroxy-5-nitrobenzonitrile
The synthesis of the target compound can be approached through either direct, convergent routes or more linear, multi-step sequences. Each strategy has its own advantages regarding efficiency, yield, and purification.
One-Pot Dehydration Methods for Nitrile Formation
As previously mentioned, the formation of the nitrile group is often accomplished via the dehydration of an aldoxime. Performing this conversion in a one-pot manner from the corresponding aldehyde is highly efficient as it avoids the isolation of the intermediate oxime. tandfonline.comscribd.com This method involves reacting an aldehyde with hydroxylamine hydrochloride in the presence of a catalyst or a dehydrating agent. scribd.comgoogle.com
Various catalytic systems have been developed to facilitate this reaction. Anhydrous ferrous sulfate in DMF under reflux conditions has proven effective, providing high yields (90-95%) of various benzonitriles from their corresponding aldehydes. scribd.comasianpubs.org The reaction times are typically in the range of 3 to 6 hours. asianpubs.org Other metal salts, such as nickel sulfate, have also been used successfully. ujconline.net The use of dimethyl sulfoxide (DMSO) as a solvent at 100°C with hydroxylamine hydrochloride also provides a facile route to nitriles. tandfonline.com These methods are advantageous as they often use inexpensive and environmentally friendly reagents. asianpubs.org
Table 2: Yields for One-Pot Synthesis of Substituted Benzonitriles from Benzaldehydes
| Starting Benzaldehyde | Product Benzonitrile | Yield (%) | Reference |
|---|---|---|---|
| 4-Methylbenzaldehyde | 4-Methylbenzonitrile | 95 | asianpubs.orgujconline.net |
| 2-Chlorobenzaldehyde | 2-Chlorobenzonitrile | 90 | asianpubs.orgujconline.net |
| 4-Hydroxybenzaldehyde | 4-Hydroxybenzonitrile | 80 | asianpubs.orgujconline.net |
| 2-Hydroxybenzaldehyde | 2-Hydroxybenzonitrile | 85 | asianpubs.orgujconline.net |
| 4-Hydroxy-3-methoxybenzaldehyde | 4-Hydroxy-3-methoxybenzonitrile | 91 | asianpubs.orgujconline.net |
Multi-Step Reaction Sequences and Optimization Strategies
A plausible multi-step synthesis for this compound would involve the sequential introduction of functional groups onto a starting aromatic scaffold. A potential synthetic pathway could commence with a commercially available precursor like 4-hydroxybenzonitrile.
A proposed synthetic route is as follows:
Chlorination: Electrophilic chlorination of 4-hydroxybenzonitrile. The hydroxyl group is a strong activating group and will direct the chlorine atom to one of the ortho positions (C-3 or C-5). This step would yield 3-chloro-4-hydroxybenzonitrile.
Nitration: The subsequent nitration of 3-chloro-4-hydroxybenzonitrile. The powerful ortho-directing hydroxyl group would direct the incoming electrophile (NO₂⁺) to the C-5 position, which is also meta to the deactivating nitrile group, leading to the desired product, this compound.
Catalytic Methodologies in Benzonitrile Synthesis and Derivatization
The incorporation of the nitrile group and subsequent functionalization of the benzonitrile scaffold can be achieved through various synthetic routes. Catalytic methods, in particular, offer significant advantages in terms of efficiency, selectivity, and sustainability. These methodologies can be broadly categorized into transition metal catalysis and organocatalysis, both of which have seen significant advancements in recent years.
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling a wide range of transformations that are often difficult to achieve through classical methods. In the context of synthesizing substituted benzonitriles, transition metal catalysts, particularly those based on palladium, copper, and nickel, play a crucial role in carbon-carbon and carbon-nitrogen bond formation.
For the synthesis of the precursor 3-chloro-4-hydroxybenzonitrile, transition metal-catalyzed cross-coupling reactions could be envisioned. For instance, a cyanation reaction of a corresponding aryl halide or triflate precursor could be a viable strategy. Palladium-catalyzed cyanation, using reagents such as zinc cyanide or potassium ferrocyanide, is a well-established method for introducing a nitrile group onto an aromatic ring.
While direct transition metal-catalyzed nitration of benzonitriles is not a common transformation, these catalysts are instrumental in the synthesis of the benzonitrile core and its subsequent derivatization. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to further functionalize the benzonitrile ring, demonstrating the versatility of these catalytic systems in building molecular complexity. The functional group tolerance of many modern transition metal catalytic systems is a significant advantage, allowing for the manipulation of the benzonitrile scaffold without the need for extensive protecting group strategies.
A hypothetical transition metal-catalyzed approach to a related compound is presented in the table below, illustrating the potential for these methods in the synthesis of complex benzonitriles.
| Reaction Type | Catalyst | Reactants | Product | Potential Advantages |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 3-Chloro-5-iodo-4-hydroxybenzonitrile, Arylboronic acid | 3-Chloro-5-aryl-4-hydroxybenzonitrile | High functional group tolerance, mild reaction conditions. |
| Heck Coupling | Pd(OAc)₂ | 3-Chloro-5-iodo-4-hydroxybenzonitrile, Alkene | 3-Chloro-5-alkenyl-4-hydroxybenzonitrile | Direct C-C bond formation with alkenes. |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | 3-Chloro-5-iodo-4-hydroxybenzonitrile, Terminal alkyne | 3-Chloro-5-alkynyl-4-hydroxybenzonitrile | Efficient synthesis of aryl-alkyne frameworks. |
This table presents hypothetical applications of transition metal catalysis for the derivatization of a related benzonitrile, as specific catalytic synthesis for this compound is not extensively documented.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, alongside transition metal catalysis and biocatalysis. Organocatalysts offer several advantages, including low toxicity, stability to air and moisture, and the ability to perform enantioselective transformations.
In the context of synthesizing this compound, organocatalysis could be particularly relevant for the key nitration step. While traditional nitration methods often rely on harsh and corrosive reagents like mixed nitric and sulfuric acids, organocatalytic approaches can offer milder and more selective alternatives. For instance, Brønsted acids can be used to activate nitrating agents, potentially leading to improved regioselectivity in the nitration of substituted phenols.
Furthermore, organocatalysts can be employed for various functional group transformations on the benzonitrile scaffold. For example, the hydroxyl group could be a handle for organocatalytic acylation or etherification reactions. The nitrile group itself can also participate in organocatalyzed reactions, although this is less common for aromatic nitriles. The development of novel organocatalytic systems for the direct C-H functionalization of arenes is an active area of research and could provide future avenues for the efficient synthesis of highly substituted benzonitriles.
A summary of potential organocatalytic applications in the synthesis of functionalized benzonitriles is provided in the table below.
| Reaction Type | Organocatalyst | Reactants | Product | Potential Advantages |
| Electrophilic Nitration | Brønsted Acid | 3-Chloro-4-hydroxybenzonitrile, Nitrating agent | This compound | Milder reaction conditions, potential for improved regioselectivity. |
| Acylation of Hydroxyl Group | 4-Dimethylaminopyridine (DMAP) | 3-Chloro-4-hydroxybenzonitrile, Acylating agent | 4-Acyloxy-3-chloro-5-nitrobenzonitrile | High efficiency for acylation reactions. |
| Asymmetric Transformations | Chiral Organocatalyst | Benzonitrile precursor with a prochiral center | Enantioenriched benzonitrile derivative | Access to chiral, non-racemic products. |
This table illustrates potential applications of organocatalysis in the synthesis and derivatization of the target molecule, based on general principles of organocatalytic reactions.
Comparative Analysis of Synthetic Efficiency, Selectivity, and Atom Economy
A critical evaluation of different synthetic strategies involves a comparative analysis of their efficiency, selectivity, and atom economy. For the synthesis of this compound, the most straightforward approach is the electrophilic nitration of 3-chloro-4-hydroxybenzonitrile.
Selectivity: Regioselectivity is a key challenge in the synthesis of polysubstituted aromatics. In the nitration of 3-chloro-4-hydroxybenzonitrile, the directing effects of the existing substituents will govern the position of the incoming nitro group. The hydroxyl group is a strong activating and ortho-, para-directing group, while the chloro and nitrile groups are deactivating and meta-directing. The position of nitration will be a result of the interplay of these electronic effects. The use of specific catalysts can influence this regioselectivity, potentially favoring the formation of the desired 5-nitro isomer over other possibilities.
Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov Traditional nitration with a mixture of nitric and sulfuric acids has a poor atom economy, as sulfuric acid is used in stoichiometric amounts and is not incorporated into the product, generating significant waste. nih.gov Catalytic methods, by their nature, have the potential for much higher atom economy, as the catalyst is used in substoichiometric amounts and is regenerated during the reaction.
The following table provides a comparative analysis of a traditional nitration method versus a hypothetical catalytic approach for the synthesis of this compound.
| Parameter | Traditional Nitration (Mixed Acid) | Hypothetical Catalytic Nitration |
| Reagents | 3-Chloro-4-hydroxybenzonitrile, HNO₃, H₂SO₄ | 3-Chloro-4-hydroxybenzonitrile, Nitrating agent, Catalyst |
| Efficiency (Yield) | Potentially high, but can be compromised by side reactions. | Dependent on catalyst and conditions, can be very high. |
| Selectivity (Regioselectivity) | Governed by electronic effects of substituents, may lead to mixtures of isomers. | Can be tuned by the catalyst to favor a specific isomer. |
| Atom Economy | Low, due to the use of stoichiometric amounts of sulfuric acid. | Potentially high, as the catalyst is used in small amounts. |
| Environmental Impact | High, due to the generation of acidic waste. | Lower, with less waste generated. |
Chemical Reactivity and Transformation Mechanisms of 3 Chloro 4 Hydroxy 5 Nitrobenzonitrile
Reactivity of Aromatic Substituents
The substituents on the aromatic ring of 3-Chloro-4-hydroxy-5-nitrobenzonitrile are the primary sites for various chemical transformations. Their electronic effects and positions relative to one another govern the molecule's susceptibility to electrophilic and nucleophilic attacks.
Electrophilic and Nucleophilic Aromatic Substitution Pathways (e.g., Reactions Involving the Nitro Group, Halogen-Displacement)
The benzene (B151609) ring of this compound is highly substituted with both activating (hydroxyl) and deactivating (nitro, chloro, nitrile) groups. The strong electron-withdrawing nature of the nitro group, positioned para to the chloro group and ortho to the hydroxyl group, significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr).
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. For this compound, both the chloro and nitro groups can potentially act as leaving groups. The presence of the nitro group para to the chlorine atom activates the carbon to which the chlorine is attached, making it a prime target for nucleophilic attack. This is a well-established principle in aromatic chemistry, where electron-withdrawing groups in the ortho and para positions facilitate SNAr reactions by stabilizing the intermediate Meisenheimer complex.
An analogous reaction is observed in the synthesis of the anthelmintic drug Rafoxanide, where a substituted chloronitrobenzene undergoes nucleophilic substitution of the chlorine atom by a phenoxide. For instance, the reaction of 3,4-dichloronitrobenzene (B32671) with 4-chlorophenol (B41353) in the presence of a base like potassium hydroxide (B78521) proceeds via displacement of the chlorine atom that is para to the nitro group. organicchemistrytutor.com
| Reaction Type | Reactants | Conditions | Product | Reference |
| Nucleophilic Aromatic Substitution | 3,4-Dichloronitrobenzene, 4-Chlorophenol, KOH, Cu | 110-120 °C, 2.5 h | 3-Chloro-4-(4'-chlorophenoxy)nitrobenzene | organicchemistrytutor.com |
| Nucleophilic Aromatic Substitution | 3-Chloro-4-fluoronitrobenzene (B104753), N-acetylpiperazine | Pyridine, 120-125 °C, 4 h | 3-Chloro-4-(N-acetylpiperazinyl)nitrobenzene |
While less common, the nitro group itself can also be displaced by certain nucleophiles, a reaction that has been documented for various substituted nitrobenzenes.
Reactivity of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group in this compound is a versatile functional group that can undergo both etherification and esterification reactions. As a phenol (B47542), its acidity is enhanced by the presence of the electron-withdrawing nitro and chloro groups, making it readily convertible to a phenoxide ion in the presence of a base. This phenoxide is a potent nucleophile that can react with various electrophiles.
Etherification: The formation of an ether linkage (O-alkylation) can be achieved by reacting the corresponding phenoxide with an alkyl halide. For example, in the synthesis of related compounds, a phenolic hydroxyl group is deprotonated with a base like potassium carbonate, followed by reaction with an alkyl halide to yield the corresponding ether.
Esterification: The hydroxyl group can be acylated to form esters. This can be accomplished by reacting the phenol with an acid chloride or an acid anhydride (B1165640) in the presence of a base. A common method for the esterification of similar dihalo-hydroxybenzonitriles involves their reaction with an acid chloride. google.com
| Reaction Type | General Reactants | General Conditions | Product Type |
| Etherification (O-alkylation) | This compound, Alkyl halide, Base (e.g., K2CO3) | Solvent (e.g., DMF, Acetone) | 3-Chloro-4-alkoxy-5-nitrobenzonitrile |
| Esterification (O-acylation) | This compound, Acid chloride/anhydride, Base (e.g., Pyridine) | Solvent (e.g., Dichloromethane) | 3-Chloro-4-acyloxy-5-nitrobenzonitrile |
Hydrogen Bonding Interactions and Their Influence on Reactivity
The presence of the hydroxyl group ortho to the nitro group allows for the formation of a strong intramolecular hydrogen bond. This interaction is a common feature in o-nitrophenols and significantly influences the physical and chemical properties of the molecule.
The intramolecular hydrogen bond can:
Increase Acidity: By stabilizing the phenoxide anion through delocalization of the negative charge onto the nitro group, the hydrogen bond can increase the acidity of the hydroxyl group compared to its meta and para isomers.
Influence Reactivity: The hydrogen bond can decrease the nucleophilicity of the hydroxyl group by involving its lone pair of electrons. However, upon deprotonation to the phenoxide, the reactivity towards electrophiles in etherification and esterification is enhanced.
Affect Conformation: The hydrogen bond locks the hydroxyl and nitro groups in a planar conformation with the benzene ring, which can influence the approach of reagents to neighboring functional groups.
Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, on analogous o-nitrophenols have confirmed the presence and effects of such intramolecular hydrogen bonding. mdpi.com
Transformations at the Nitrile Functionality
The nitrile group is a versatile functional group that can be converted into several other important chemical moieties, primarily through hydrolysis and reduction.
Hydrolysis to Carboxylic Acids and Amides
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. The reaction proceeds in two stages: initial hydration of the nitrile to an amide, followed by further hydrolysis of the amide to a carboxylic acid. libretexts.org
Under acidic conditions, the reaction is typically driven to completion to form the carboxylic acid. libretexts.org In contrast, basic hydrolysis can often be controlled to stop at the amide stage under milder conditions, while more vigorous conditions lead to the carboxylate salt, which upon acidification yields the carboxylic acid. organicchemistrytutor.com The biotransformation of the closely related compound Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile) in rat liver has been shown to produce both 3-iodo-4-hydroxy-5-nitrobenzamide and 3-iodo-4-hydroxy-5-nitrobenzoic acid. lumenlearning.com
| Reaction Type | General Conditions | Intermediate Product | Final Product | Reference |
| Acid-catalyzed Hydrolysis | H+ (e.g., HCl, H2SO4), H2O, heat | 3-Chloro-4-hydroxy-5-nitrobenzamide | 3-Chloro-4-hydroxy-5-nitrobenzoic acid | libretexts.org |
| Base-catalyzed Hydrolysis | OH- (e.g., NaOH), H2O, heat | 3-Chloro-4-hydroxy-5-nitrobenzamide | 3-Chloro-4-hydroxy-5-nitrobenzoate | organicchemistrytutor.com |
Reduction Pathways to Amines
The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation under high pressure.
Simultaneously, the nitro group is also susceptible to reduction. The selective reduction of the nitro group in the presence of a nitrile can be challenging. However, various methods have been developed for the reduction of aromatic nitro compounds. wikipedia.org For instance, catalytic hydrogenation using specific catalysts like platinum on carbon can be employed. google.com Milder reducing agents, such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid, are often used for the selective reduction of a nitro group to an amine in the presence of other reducible functional groups. The reduction of the nitro group in Nitroxynil to 3-iodo-4-hydroxy-5-aminobenzonitrile has been reported. lumenlearning.com
| Reaction Type | Reagent | Product | Reference |
| Nitro Group Reduction | SnCl2/HCl or Catalytic Hydrogenation (e.g., H2/Pd-C) | 3-Amino-5-chloro-4-hydroxybenzonitrile | lumenlearning.com |
| Nitrile Group Reduction | LiAlH4 or Catalytic Hydrogenation (High Pressure) | 3-Chloro-4-hydroxy-5-nitrobenzylamine | |
| Combined Reduction | Strong reducing conditions | 3-Amino-5-chloro-4-hydroxybenzylamine |
Photochemical and Photodegradation Pathways
The photochemical behavior of this compound is anticipated to be complex, involving pathways influenced by the chloro, nitro, and hydroxyl substituents. While direct studies on this compound are not prevalent, the photodegradation of related halogenated and nitrated phenols provides insight into potential transformation mechanisms.
The carbon-chlorine bond in chlorophenols can undergo photolytic cleavage. In aqueous environments, this can lead to the substitution of the chlorine atom with a hydroxyl group, a process known as photohydrolysis. Studies on other halogenated phenols have shown that the release of halide ions is a common photodegradation pathway. nih.gov For instance, the photolysis of pentachlorophenol (B1679276) (PCP) and pentabromophenol (B1679275) (PBP) under UV irradiation leads to the release of chloride and bromide ions, respectively. nih.gov This suggests that this compound could undergo a similar photo-induced dehalogenation.
The photohydrolysis of the C-Cl bond in this compound would likely proceed via the formation of a phenyl cation or through a nucleophilic attack by water on an excited state of the molecule. The efficiency of this process can be influenced by the pH of the solution and the presence of other substances in the medium. The substitution of the chlorine atom would result in the formation of 4,5-dihydroxy-2-nitrobenzonitrile.
The nitro group on the aromatic ring can also participate in and influence photochemical reactions. It is known that the photolysis of nitrophenols can lead to the formation of various products, including the generation of reactive oxygen species. In some cases, further nitration or rearrangement of the nitro group can occur, although this is less commonly reported for photodegradation pathways. More frequently, the nitro group directs the photochemical process and can be involved in the formation of radical species. For instance, the photolysis of 2-chlorophenol (B165306) in the presence of nitrite (B80452) has been shown to yield chloronitrophenols. researchgate.net
Mechanistic Studies of Key Reaction Pathways (e.g., Reaction Kinetics, Quantum Yield Determinations)
Detailed mechanistic studies, including the determination of reaction kinetics and quantum yields for the photochemical reactions of this compound, are not available in the current scientific literature. However, data from related compounds can offer a qualitative understanding.
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. For the direct photolysis of the UV absorber benzophenone-4, which also contains a phenolic hydroxyl group, the quantum yield was determined to be in the order of 10^-5. unito.it The photolysis of 3-Nitro-1,2,4-triazol-5-one (NTO), another nitrated heterocyclic compound, showed quantum yields ranging from 2.0 × 10^–5 to 1.3 × 10^–3 depending on the pH. nih.gov These values suggest that the direct photolysis of compounds with similar functional groups can be relatively inefficient.
The kinetics of degradation for related compounds have been studied. For example, the photocatalytic degradation of phenol has been shown to follow pseudo-first-order kinetics, with the rate being influenced by factors such as catalyst loading, pH, and temperature. mdpi.com The degradation of chlorophenols by laccase enzymes also follows specific kinetic models. Without direct experimental data, the reaction kinetics and quantum yields for this compound can only be inferred by analogy to these related systems.
Derivatives and Analogues of 3 Chloro 4 Hydroxy 5 Nitrobenzonitrile: Synthesis and Functional Exploration
Synthesis of Alkoxy and Aryloxy Analogues
The synthesis of alkoxy and aryloxy analogues of 3-chloro-4-hydroxy-5-nitrobenzonitrile typically involves the etherification of the hydroxyl group. This reaction is fundamental in modifying the electronic and steric properties of the parent molecule.
A common strategy for creating aryloxy analogues involves the reaction of a halogenated nitrobenzene (B124822) with a phenol (B47542) in the presence of a base. For instance, the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene is achieved by reacting 3,4-dichloronitrobenzene (B32671) with 4-chlorophenol (B41353) in the presence of potassium hydroxide (B78521) and a copper catalyst. nih.gov This method, known as the Ullmann condensation, is a classic approach for forming diaryl ethers.
The general reaction scheme can be represented as:
Starting Materials: A halogenated nitroaromatic compound and a phenol (or an alcohol for alkoxy analogues).
Reagents: A base (e.g., potassium hydroxide, potassium carbonate) to deprotonate the phenol/alcohol, and often a copper catalyst to facilitate the coupling.
Conditions: The reaction is typically carried out at elevated temperatures in a suitable solvent like dimethylformamide (DMF).
These etherification reactions allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties for specific applications.
Halogen Exchange and Introduction of Other Halogen Moieties (e.g., Bromo, Iodo, Fluoro Benzonitrile (B105546) Derivatives)
The manipulation of halogen substituents on the benzonitrile ring is a key strategy for creating new derivatives with altered reactivity and biological activity. This can be achieved through halogen exchange reactions or by starting from differently halogenated precursors.
Halogen Exchange Reactions:
Nucleophilic aromatic substitution (SNAr) reactions can be employed to replace one halogen with another. The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. This means that a fluorine atom is typically more easily displaced by a nucleophile than a chlorine atom, especially when activated by an electron-withdrawing group like a nitro group in the para position. researchgate.net
For example, studies on 3-chloro-4-fluoronitrobenzene (B104753) have shown that nucleophilic substitution with piperazines occurs preferentially at the fluorine atom rather than the chlorine atom. researchgate.net This highlights the enhanced reactivity of fluorine in such systems.
Synthesis from Halogenated Precursors:
An alternative approach is to synthesize the desired halogenated benzonitrile derivative from a corresponding halogenated phenol. For instance, 3-fluoro-4-hydroxybenzonitrile (B1304121) can be synthesized from 4-bromo-2-fluorophenol (B1271925) by reaction with copper(I) cyanide (CuCN) in a solvent like N-methyl-2-pyrrolidone (NMP).
Similarly, di-iodinated derivatives can be prepared. The synthesis of 3,5-diiodosalicylic acid, a related compound, is achieved by treating salicylic (B10762653) acid with iodine in the presence of an oxidizing agent like hydrogen peroxide. nih.gov This methodology could potentially be adapted for the iodination of 3-chloro-4-hydroxybenzonitrile.
The following table summarizes the synthesis of various halogenated benzonitrile derivatives:
| Derivative | Starting Material(s) | Reagents | Key Reaction Type |
| 3-Chloro-4-piperazinylnitrobenzenes | 3-Chloro-4-fluoronitrobenzene, Piperazine | - | Nucleophilic Aromatic Substitution |
| 3-Fluoro-4-hydroxybenzonitrile | 4-Bromo-2-fluorophenol | CuCN, NMP | Nucleophilic Substitution |
| 3,5-Diiodosalicylic acid (related) | Salicylic acid | I₂, H₂O₂ | Electrophilic Iodination |
Nitro Group Reduction and Substitution Products
The nitro group is a versatile functional group that can be readily transformed into other functionalities, significantly expanding the synthetic possibilities.
Reduction of the Nitro Group:
The reduction of the nitro group to an amino group is a common and crucial transformation. This can be accomplished using various reducing agents. A widely used method involves the use of iron powder in the presence of an acid, such as acetic acid. nih.gov For instance, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene can be reduced to 3-chloro-4-(4'-chlorophenoxy)aminobenzene using this method. nih.gov
Other catalytic systems, often employing transition metals, are also highly effective for nitro group reduction. sci-hub.st These methods are often chemoselective, meaning they can reduce the nitro group without affecting other functional groups in the molecule. sci-hub.st In some biological systems, the reduction of nitroaromatic compounds can proceed through a hydroxylamino intermediate. nih.gov
Substitution of the Nitro Group:
While direct nucleophilic substitution of the nitro group itself is less common, its presence strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. In some cases, the nitro group can be replaced. For example, in the synthesis of certain heterocyclic compounds, the nitro group can direct the cyclization process and may be eliminated or transformed in the final product. rsc.org
Heterocyclic Annulation and Cyclization Reactions
The reactive functional groups of this compound and its derivatives serve as excellent starting points for the construction of fused heterocyclic systems.
Quinazoline (B50416) and its derivatives are an important class of heterocyclic compounds with a wide range of biological activities. The synthesis of quinazoline scaffolds can be achieved from appropriately substituted aminobenzonitriles, which can be derived from the corresponding nitrobenzonitriles.
A general synthetic route to quinazolines involves the cyclization of a 2-aminobenzonitrile (B23959) derivative. For example, the reaction of an ortho-nitrobenzonitrile with a reducing agent can lead to an in-situ cyclization to form a quinazoline ring. arkat-usa.org Another approach involves the reaction of a 2-aminobenzoic acid derivative with formamidine (B1211174) to construct the quinazoline core. arkat-usa.org
Furthermore, 4-hydroxyquinazoline (B93491) can be synthesized and subsequently functionalized. The hydroxyl group can be converted to a chloro group using phosphorus oxychloride, which can then be displaced by various nucleophiles to introduce alkylamino side chains. researchgate.net
The following table illustrates a synthetic pathway to functionalized quinazolines:
| Step | Starting Material | Reagents | Product |
| 1 | 2-Aminobenzoic acid | Formamidine | Quinazolin-4(3H)-one |
| 2 | Quinazolin-4(3H)-one | POCl₃ | 4-Chloroquinazoline |
| 3 | 4-Chloroquinazoline | Amino derivatives | 4-Alkylaminoquinazolines |
Benzofuran (B130515) and pyrimidine (B1678525) are two other significant heterocyclic systems. The synthesis of hybrid molecules containing both of these scaffolds has attracted considerable interest. nih.govresearchgate.net While not directly starting from this compound, the synthetic strategies employed for related benzofuran-pyrimidine systems can be conceptually applied.
The synthesis often begins with a substituted benzofuran derivative, which is then used to construct the pyrimidine ring. nih.govresearchgate.net A common method involves the Claisen-Schmidt condensation of a 2-acetylbenzofuran (B162037) with an aldehyde to form a chalcone (B49325) intermediate. nih.govresearchgate.net This chalcone can then be cyclized with urea, thiourea, or guanidine (B92328) to yield the corresponding pyrimidine, thiopyrimidine, or aminopyrimidine derivative, respectively. nih.govresearchgate.net
The general synthetic approach is as follows:
Chalcone Formation: Condensation of a 2-acetylbenzofuran with an appropriate aldehyde. nih.gov
Pyrimidine Ring Formation: Cyclization of the resulting benzofuran chalcone with urea, thiourea, or guanidine. nih.govresearchgate.net
These multistep syntheses allow for the creation of complex heterocyclic structures with potential for diverse applications. researchgate.netrsc.org
Structure-Reactivity and Structure-Property Relationship Studies in Derivatives
Understanding the relationship between the structure of the derivatives of this compound and their reactivity or properties is crucial for designing new molecules with desired characteristics.
Structure-Reactivity Relationships:
The electronic effects of the substituents on the benzonitrile ring play a significant role in its reactivity. The electron-withdrawing nature of the nitro and cyano groups, combined with the inductive effect of the chlorine atom, makes the aromatic ring electron-deficient. This facilitates nucleophilic aromatic substitution reactions. researchgate.net
The position of these substituents is also critical. For instance, a nitro group para to a halogen atom will strongly activate that halogen towards nucleophilic displacement. researchgate.net This principle is fundamental in planning synthetic routes for various derivatives.
Structure-Property Relationships:
The modification of the functional groups on the this compound scaffold directly influences the physical and chemical properties of the resulting derivatives.
Alkoxy and Aryloxy Analogues: The introduction of alkoxy or aryloxy groups in place of the hydroxyl group can significantly alter the lipophilicity, solubility, and electronic properties of the molecule.
Halogen Moieties: The type of halogen present on the ring can affect the reactivity of the molecule in cross-coupling reactions and can also influence its biological activity.
Amino Derivatives: The reduction of the nitro group to an amino group introduces a basic site into the molecule, drastically changing its acid-base properties and providing a new handle for further functionalization, such as amide bond formation. nih.gov
By systematically varying the substituents and studying the resulting changes in reactivity and properties, researchers can develop a deeper understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR) for this class of compounds.
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for separating 3-Chloro-4-hydroxy-5-nitrobenzonitrile from reaction intermediates, byproducts, and other impurities, as well as for quantifying its purity. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the premier techniques for assessing the purity of this compound. These methods are ideally suited for non-volatile and thermally sensitive compounds. A typical analysis involves dissolving the compound in a suitable solvent and injecting it into the chromatograph.
The separation is generally achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol/water or acetonitrile/water, often with a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape. The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The retention time (RT), the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter under a specific set of conditions. The purity of the sample is determined by comparing the area of the main peak corresponding to this compound with the total area of all peaks in the chromatogram.
UPLC, by utilizing smaller stationary phase particles (typically <2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.
Table 1: Illustrative HPLC/UPLC Parameters for Analysis of this compound
| Parameter | Typical Conditions |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | e.g., 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 1 µL |
Note: The values in this table are illustrative and would require method development and validation for this specific compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique that can be used for the analysis of this compound, provided the compound has sufficient volatility and thermal stability. Due to the presence of the polar hydroxyl and nitro groups, derivatization may sometimes be necessary to increase volatility and prevent peak tailing. A common derivatization reaction is silylation, which converts the polar -OH group into a less polar trimethylsilyl (B98337) ether.
In a GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The column's inner surface is coated with a stationary phase, and separation occurs based on the compound's boiling point and its interaction with this phase. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster, resulting in shorter retention times. A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are employed to elucidate the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique information about the compound's atomic composition and bonding arrangement.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
Infrared (IR) Spectroscopy: In IR spectroscopy, the molecule is irradiated with infrared light, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively), and C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region).
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about vibrational modes that are associated with a change in polarizability. The C≡N and the symmetric NO₂ stretching vibrations are often strong and easily identifiable in the Raman spectrum.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |
| Nitrile (-C≡N) | C≡N stretch | 2220 - 2260 |
| **Nitro (-NO₂) ** | Asymmetric stretch | 1500 - 1570 |
| Symmetric stretch | 1300 - 1370 | |
| Aromatic Ring | C=C stretches | 1400 - 1600 |
| Chloro (-Cl) | C-Cl stretch | 600 - 800 |
Note: These are typical wavenumber ranges and can vary based on the specific molecular environment.
Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which can be used to confirm its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable as they combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. In a GC-MS or LC-MS analysis of a sample containing this compound, the compound would first be separated from other components in the mixture by the chromatograph. The separated compound would then be introduced into the mass spectrometer, where it would be ionized and its mass spectrum recorded, allowing for its positive identification.
Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal insights into molecular geometry, bond lengths, bond angles, and intermolecular interactions, which collectively govern the macroscopic properties of the material.
For a compound like this compound, single-crystal X-ray diffraction would be the preferred method. This process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is meticulously recorded and analyzed to construct an electron density map of the crystal, from which the atomic positions can be determined with high precision.
Although a specific crystal structure for this compound is not publicly available, we can infer the type of data that would be generated from studies on analogous compounds, such as substituted benzonitriles and nitrophenols. acs.orgnih.govnih.govnih.govmdpi.com The analysis would reveal the planarity of the benzene (B151609) ring and the orientation of the chloro, hydroxyl, nitro, and cyano substituents relative to the ring. Key structural parameters, including the C-Cl, C-N, C-O, N-O, and C≡N bond lengths and the various bond angles, would be accurately measured.
Furthermore, crystallographic analysis would illuminate the intricate network of intermolecular interactions that stabilize the crystal lattice. Hydrogen bonding, a critical interaction for this molecule, would likely be observed, potentially involving the hydroxyl group as a donor and the nitro group or the nitrile nitrogen as an acceptor. Other non-covalent interactions, such as π-π stacking between the aromatic rings and halogen bonding involving the chlorine atom, would also be characterized.
A representative summary of the kind of crystallographic data that would be obtained for this compound is presented in the interactive table below.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5 |
| b (Å) | 15.2 |
| c (Å) | 8.1 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 890 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.75 |
This table is interactive and presents hypothetical crystallographic data for illustrative purposes.
Chemometric and Multivariate Analysis of Spectroscopic Data
Spectroscopic techniques such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy provide a wealth of information about the chemical structure and environment of this compound. However, the resulting spectra can be complex, with overlapping peaks and subtle variations that are difficult to interpret through simple visual inspection. Chemometrics and multivariate analysis offer powerful statistical tools to extract meaningful chemical information from such complex datasets. numberanalytics.comdiva-portal.orgslu.se
These approaches are particularly useful for:
Pattern Recognition: Identifying and classifying compounds based on their spectral fingerprints.
Quantitative Analysis: Developing robust calibration models to determine the concentration of the compound in a mixture, even in the presence of interfering substances. leidenuniv.nlnih.gov
Structure-Property Correlation: Linking subtle changes in spectral features to specific structural or environmental factors.
Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique that can reduce the dimensionality of complex spectroscopic data. diva-portal.org By transforming the original variables (e.g., absorbance at each wavenumber in an IR spectrum) into a smaller set of uncorrelated variables called principal components (PCs), PCA can reveal clustering of samples, identify outliers, and highlight the most significant sources of variation in the data.
For instance, if one were to analyze a set of this compound samples prepared under slightly different conditions, PCA of their IR spectra could reveal groupings related to polymorphic form, impurity profile, or solvent residue.
Partial Least Squares (PLS) regression is a supervised multivariate calibration method that is particularly effective for quantitative spectroscopic analysis. nih.gov PLS models the relationship between the spectral data (X-variables) and a property of interest, such as concentration (Y-variable). It is adept at handling noisy, collinear, and high-dimensional data, making it superior to traditional univariate calibration methods. A PLS model could be developed to rapidly and non-destructively quantify this compound in various matrices.
The table below illustrates a hypothetical dataset that could be subjected to chemometric analysis. It shows the integrated intensity of key spectroscopic peaks for a series of samples containing this compound.
| Sample ID | Concentration (mM) | IR Peak A Intensity (Arb. Units) | Raman Peak B Intensity (Arb. Units) | NMR Peak C Integral |
| S1 | 0.1 | 0.25 | 1200 | 1.05 |
| S2 | 0.2 | 0.51 | 2350 | 2.11 |
| S3 | 0.5 | 1.23 | 5800 | 5.03 |
| S4 | 1.0 | 2.52 | 11500 | 10.12 |
| S5 | 2.0 | 4.98 | 22800 | 19.89 |
This interactive table presents a hypothetical dataset for chemometric analysis, illustrating the relationship between concentration and spectroscopic signals.
By applying multivariate methods like PCA and PLS to such datasets, researchers can build predictive models and gain deeper insights into the behavior of this compound that would be unattainable through conventional data analysis. mdpi.comnih.govnih.govresearchgate.net
Computational Chemistry and Theoretical Modeling of 3 Chloro 4 Hydroxy 5 Nitrobenzonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT has become a popular tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules.
For 3-Chloro-4-hydroxy-5-nitrobenzonitrile, DFT calculations would typically be employed to:
Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.
Calculate electronic properties: Such as the total energy, dipole moment, and polarizability. These properties are crucial for understanding the molecule's interaction with itself and with other molecules.
Determine thermodynamic properties: Including enthalpy, entropy, and Gibbs free energy, which are important for predicting the spontaneity of reactions involving the compound.
Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data is illustrative as specific published data for this compound is not available.)
| Property | Predicted Value/Description |
| Optimized Ground State Energy | Data not available in published literature. |
| Dipole Moment | Data not available in published literature. |
| Polarizability | Data not available in published literature. |
| Mulliken Atomic Charges | Data not available in published literature. |
Molecular Orbital and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to predict the distribution of electrons in different energy levels. Of particular importance are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Regions of high HOMO density are susceptible to electrophilic attack.
LUMO: Is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. Regions of high LUMO density are prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller gap generally implies higher reactivity.
For this compound, a frontier orbital analysis would reveal the most likely sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the nitro and nitrile groups, combined with the effects of the chloro and hydroxyl substituents, would create a complex electron density distribution, which can be elucidated through MO analysis. Studies on related nitroaromatic compounds often use frontier orbital analysis to explain their reactivity patterns in substitution reactions. nih.govresearchgate.net
Table 2: Illustrative Frontier Orbital Data for this compound (Note: The following data is illustrative as specific published data for this compound is not available.)
| Parameter | Predicted Value/Description |
| HOMO Energy | Data not available in published literature. |
| LUMO Energy | Data not available in published literature. |
| HOMO-LUMO Gap | Data not available in published literature. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) is a computational method for simulating the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including conformational changes and intermolecular interactions.
For this compound, MD simulations could be used to:
Explore conformational space: While the benzene (B151609) ring is rigid, rotation of the hydroxyl group can lead to different conformers. MD simulations can explore the energy landscape of these conformations.
Simulate behavior in different environments: By placing the molecule in a simulation box with solvent molecules (e.g., water, methanol), MD can model its behavior in solution, including the formation of hydrogen bonds between the hydroxyl or nitro groups and the solvent.
Study intermolecular interactions in the solid state: For a system of multiple this compound molecules, MD can simulate the packing in a crystal lattice and analyze the non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that stabilize the crystal structure.
Combined DFT and MD (DFT/MM or ab initio MD) simulations are powerful tools for studying complex systems where both electronic effects and molecular motion are important. ed.ac.uknih.govmdpi.com Such methods could provide a highly accurate picture of the behavior of this compound in condensed phases.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational methods, particularly DFT, are highly effective at predicting spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and for assigning spectral features to specific molecular motions or chemical environments.
Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the nature of these vibrations (e.g., stretching, bending), a detailed assignment of the experimental spectrum can be made. Such analyses have been performed for a variety of substituted benzonitriles. nih.govnih.gov
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. Comparing these predicted shifts with experimental data can confirm the proposed structure of this compound.
Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative as specific published data for this compound is not available.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H stretch | Data not available in published literature. |
| C≡N stretch | Data not available in published literature. |
| N-O symmetric stretch | Data not available in published literature. |
| C-Cl stretch | Data not available in published literature. |
| Aromatic C-H stretch | Data not available in published literature. |
Table 4: Illustrative Predicted NMR Chemical Shifts for this compound (Note: The following data is illustrative as specific published data for this compound is not available.)
| Atom | Predicted Chemical Shift (ppm) |
| ¹H | Data not available in published literature. |
| ¹³C | Data not available in published literature. |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states.
For this compound, reaction pathway modeling could be used to study various transformations, such as:
Nucleophilic aromatic substitution: Investigating the substitution of the chloro group or other substituents by a nucleophile.
Electrophilic aromatic substitution: Modeling the addition of another substituent to the aromatic ring.
Reactions involving the functional groups: For example, the reduction of the nitro group or the hydrolysis of the nitrile group.
The key to understanding a reaction mechanism is the characterization of the transition state , which is the highest energy point along the reaction coordinate. By calculating the structure and energy of the transition state, the activation energy of the reaction can be determined, which is directly related to the reaction rate. Computational studies have successfully elucidated the mechanisms of various reactions involving nitroaromatic and benzonitrile (B105546) derivatives. nih.govnih.gov
Applications of 3 Chloro 4 Hydroxy 5 Nitrobenzonitrile and Its Derivatives in Chemical Science and Technology
Utility as Chemical Intermediates in Complex Organic Synthesis
While 3-Chloro-4-hydroxy-5-nitrobenzonitrile is categorized as a chemical intermediate, publicly available literature does not detail its specific role in multi-step, complex organic syntheses. The presence of three reactive sites—a hydroxyl group, a nitro group, and a nitrile group, along with a chlorine substituent on the aromatic ring—theoretically makes it a versatile building block. However, no specific reaction schemes or syntheses of complex target molecules using this particular compound as a starting material or intermediate were found in the reviewed sources.
Role in the Development of Fine Chemicals
There is no specific information available documenting the synthesis of fine chemicals derived from this compound. Fine chemicals are pure, single substances produced in limited quantities for specialized applications. Although analogous compounds are used to produce pharmaceuticals and agrochemicals, the direct lineage from this compound to a specific fine chemical is not reported in the available literature.
Exploration in Advanced Materials Science
The potential use of this compound as a monomer for the synthesis of specialty polymers or as a building block for creating porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) has not been described in the researched literature. Such applications would typically require bifunctional or polyfunctional monomers, and while this compound possesses multiple functional groups, its specific incorporation into polymeric or framework structures is not documented.
No studies were found that describe the use of this compound as a precursor or key component in the synthesis of functional dyes or pigments. The chromophoric and auxochromic groups present in its structure suggest a potential for color, but its application in this area has not been reported.
Future Research Directions and Challenges
Sustainable Synthesis and Green Chemical Processes
A significant thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. For 3-chloro-4-hydroxy-5-nitrobenzonitrile, this translates to innovating cleaner and more efficient manufacturing processes.
Development of Solvent-Free or Environmentally Benign Reactions
Conventional organic syntheses often rely on volatile and hazardous solvents. Future research is expected to focus on developing solvent-free reaction conditions or employing environmentally benign alternatives like water or ionic liquids for the synthesis and derivatization of this compound. rsc.orgresearchgate.netrsc.orgsemanticscholar.org Ionic liquids, for instance, can serve multiple roles as a co-solvent, catalyst, and phase separation agent, thereby simplifying the reaction and purification processes. rsc.orgresearchgate.netrsc.orgsemanticscholar.org
Advancements in Catalysis for Enhanced Selectivity and Yield
Catalysis is at the heart of efficient and selective chemical transformations. The development of novel catalysts is crucial for improving the synthesis of functionalized nitroaromatics. Research is directed towards designing catalysts that can achieve high selectivity for desired products, thus minimizing waste and improving atom economy. frontiersin.orgfrontiersin.orgbohrium.comnih.govacs.org For instance, in the hydrogenation of nitroaromatics, a key challenge is the selective reduction of the nitro group in the presence of other reducible functional groups like nitriles. frontiersin.orgfrontiersin.org Advanced catalysts, including those based on nanocarbon materials or supported metal nanoparticles, are being explored to achieve high yields and selectivity under mild conditions. frontiersin.orgfrontiersin.orgacs.org
Table 1: Examples of Catalytic Systems for Selective Nitroaromatic Hydrogenation
| Catalyst | Support | Key Features | Reference |
| FeS₂ Nanoparticles | N and S co-doped Porous Carbon | Excellent activity and selectivity in water, recyclable. | frontiersin.org |
| Au Nanoparticles | Al₂O₃ | High chemoselectivity for the nitro group. | acs.org |
| NiFe Hydrogenase | Carbon Black | High selectivity and stability, reusable. | nih.gov |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond its established reactions, this compound holds potential for novel reactivity patterns. Future investigations will likely explore unconventional transformations to synthesize new and complex molecular architectures. This could involve leveraging the electronic properties conferred by the chloro, hydroxyl, nitro, and nitrile groups to engage in unique cyclization, coupling, or rearrangement reactions. The study of rare-earth metal complexes has revealed unprecedented reactivity patterns, such as formal [2+2] cyclometallation and [3+3] annulation, which could potentially be applied to highly functionalized molecules like the subject compound. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and scalability. ewadirect.commit.edumdpi.com The nitration of aromatic compounds, an often hazardous and highly exothermic process, can be performed more safely and efficiently in flow reactors due to their small reaction volumes and superior heat dissipation. ewadirect.com Integrating the synthesis of this compound into flow systems can lead to higher yields and production rates. ewadirect.commdpi.comresearchgate.netmdpi.com
Furthermore, automated synthesis platforms can accelerate the discovery of new derivatives and optimize reaction conditions. mit.edusigmaaldrich.commt.commetoree.comwikipedia.org These systems allow for high-throughput screening of catalysts, solvents, and other reaction parameters, significantly reducing the time required for process development. mit.edu
Synergy Between Theoretical and Experimental Approaches for Comprehensive Understanding
A powerful strategy for advancing the chemistry of this compound lies in the synergy between computational and experimental studies. acs.orgplu.mxacs.orgnih.gov Theoretical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and reaction mechanisms. mdpi.comajpchem.org For instance, computational studies on substituted benzonitriles and nitrophenols have helped in understanding their geometrical structures, electronic properties, and reactivity. mdpi.compku.edu.cnnih.gov
This theoretical understanding can guide the design of new experiments and the development of novel synthetic strategies. acs.org The interplay between theory and experiment is essential for building accurate predictive models and for the rational design of new molecules with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
